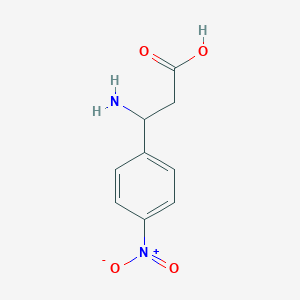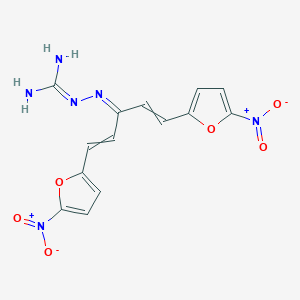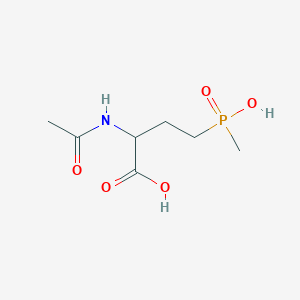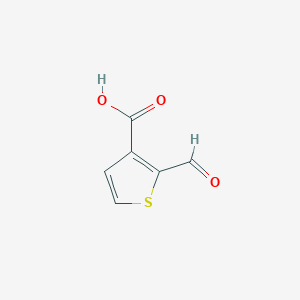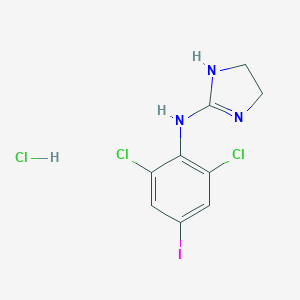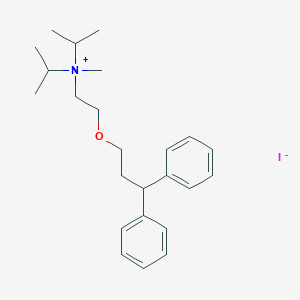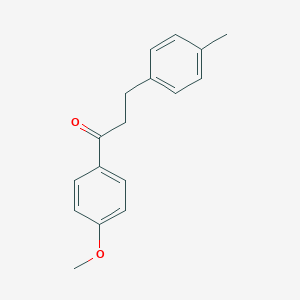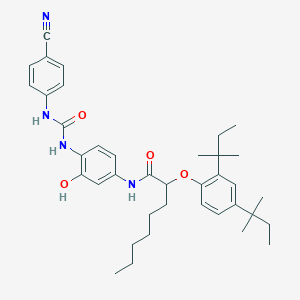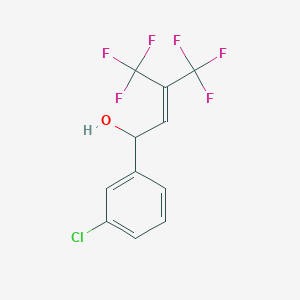
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as CF3CHClCH=CHCF3OH, is a compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a fluorinated alcohol that contains a double bond and chlorophenyl group. The synthesis of this compound is complex, and it requires specific conditions to produce high yields. The purpose of
Wirkmechanismus
The mechanism of action of 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemische Und Physiologische Effekte
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of HDACs, leading to changes in gene expression. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its complex synthesis method. The yield of this reaction is dependent on several factors, making it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research of 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One direction is to investigate the mechanism of action of this compound further. Understanding the molecular pathways involved in its antitumor activity could lead to the development of more effective cancer therapies. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and reduce the cost of production. Finally, studies could investigate the potential of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is a compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been shown to exhibit potent antitumor activity and has been used in various scientific research applications. The synthesis of this compound is complex, and its mechanism of action is not fully understood. However, future research could lead to a better understanding of its antitumor activity and the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves several steps. The first step is the reaction of m-chlorobenzaldehyde with trifluoromethyl vinyl ketone to produce 1-(m-chlorophenyl)-3-trifluoromethyl-2-buten-1-one. The second step involves the reaction of the intermediate with trifluoroacetaldehyde to produce the final product, 1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. The yield of this reaction is dependent on the reaction conditions, including the temperature, time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antiviral properties.
Eigenschaften
CAS-Nummer |
100482-51-7 |
|---|---|
Produktname |
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Molekularformel |
C11H7ClF6O |
Molekulargewicht |
304.61 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H7ClF6O/c12-7-3-1-2-6(4-7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5,8,19H |
InChI-Schlüssel |
YOGOWSFLAGROET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C=C(C(F)(F)F)C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C=C(C(F)(F)F)C(F)(F)F)O |
Synonyme |
1-(m-Chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



